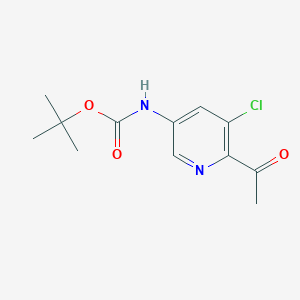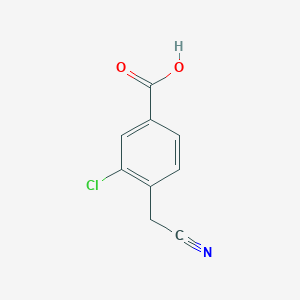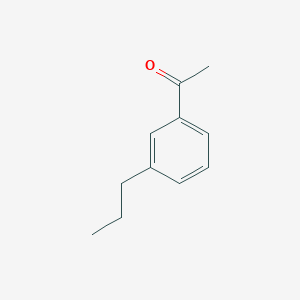
Acetophenone, 3-propyl-(5CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 3-propyl-(5CI) is an organic compound belonging to the class of aromatic ketones. It is a derivative of acetophenone, where a propyl group is attached to the third carbon of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Acetophenone, 3-propyl-(5CI) can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where propylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, acetophenone derivatives are often produced through the oxidation of ethylbenzene using heterogeneous catalysts. This method is advantageous due to its high selectivity and yield. The reaction is conducted in both liquid and vapor phases, with catalysts such as transition metal nanoparticles and metal-free catalysts like carbon nanotubes .
化学反応の分析
Types of Reactions
Acetophenone, 3-propyl-(5CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the propyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Acetophenone, 3-propyl-(5CI) has a wide range of applications in scientific research:
作用機序
The mechanism of action of acetophenone, 3-propyl-(5CI) involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to alter the permeability of cell membranes, leading to the disruption of cellular processes and eventual cell death . The compound can also interact with enzymes and proteins, inhibiting their function and affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Acetophenone: The simplest aromatic ketone with a phenyl and a methyl group.
4-Hydroxyacetophenone: An acetophenone derivative with a hydroxyl group at the fourth position.
3-Methylacetophenone: An acetophenone derivative with a methyl group at the third position.
Uniqueness
Acetophenone, 3-propyl-(5CI) is unique due to the presence of the propyl group at the third position, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
717918-70-2 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
1-(3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h4,6-8H,3,5H2,1-2H3 |
InChIキー |
UQWHVBJAAMMMPO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)


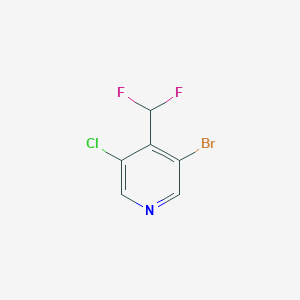
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)

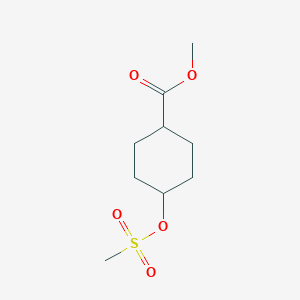
![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)

